molecular formula C15H16BrN7O2 B6533988 1-(5-bromofuran-2-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 1058456-08-8

1-(5-bromofuran-2-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B6533988
CAS No.: 1058456-08-8
M. Wt: 406.24 g/mol
InChI Key: HLMIISQJUKHPME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromofuran-2-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a heterocyclic compound featuring a brominated furan ring, a triazolopyrimidine core, and a piperazine moiety. The bromofuran group may enhance electrophilic reactivity, while the ethyl-substituted triazolopyrimidine could influence binding affinity to biological targets.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN7O2/c1-2-23-14-12(19-20-23)13(17-9-18-14)21-5-7-22(8-6-21)15(24)10-3-4-11(16)25-10/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMIISQJUKHPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of F5062-0271 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for the initiation of DNA replication.

Mode of Action

F5062-0271 acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing its interaction with cyclin A2, a protein required for CDK2 activation. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is a key player in the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, F5062-0271 prevents cells from entering the S phase, where DNA replication occurs. This leads to cell cycle arrest and can induce apoptosis, or programmed cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include triazolopyrimidine derivatives with variations in substituents and heterocyclic appendages. For example:

  • 3-Isopropyl-5-methanesulfonyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-ol (): This compound shares the triazolopyrimidine core but substitutes the bromofuran-piperazine group with a methanesulfonyl and isopropyl group.
  • MK85 (5-(3,5-bis(trifluoromethyl)phenyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one) (): Replaces the triazolopyrimidine with a pyrazolopyrimidinone scaffold. The trifluoromethylphenyl group enhances lipophilicity, contrasting with the bromofuran’s polarizable bromine atom .

Table 1: Structural Comparison of Key Analogues

Compound Core Structure Key Substituents Potential Impact on Bioactivity
Target Compound Triazolopyrimidine 5-Bromofuran, ethyl, piperazine Enhanced electrophilicity, solubility
3-Isopropyl-5-methanesulfonyl derivative Triazolopyrimidine Methanesulfonyl, isopropyl Reduced solubility, steric hindrance
MK85 Pyrazolopyrimidinone Trifluoromethylphenyl Increased lipophilicity
Functional and Pharmacological Comparisons
  • Antimicrobial Activity : Nitroimidazole and nitrofuryl derivatives () demonstrate that electron-withdrawing groups (e.g., nitro, bromo) on heterocycles enhance antimicrobial activity. The bromofuran in the target compound may mimic this effect, though direct antimycobacterial data is unavailable .
  • Kinase Inhibition : Imidazo[4,5-b]pyridine-based kinase inhibitors () highlight the importance of piperazine moieties in improving solubility and binding to ATP pockets. The target compound’s piperazine group may confer similar advantages .
Computational Similarity Assessments

Ligand-based virtual screening () uses molecular fingerprints (e.g., Morgan, MACCS) to assess similarity. The target compound’s bromofuran and triazolopyrimidine features would likely yield low Tanimoto similarity (<0.3) with pyrazolopyrimidinones (e.g., MK85) due to divergent core structures . However, closer similarity (~0.6–0.7) might exist with other triazolopyrimidines (e.g., ) .

Table 2: Computational Similarity Metrics (Hypothetical)

Compound Pair Tanimoto Similarity (Morgan FP) Biological Activity Correlation
Target vs. 3-Isopropyl-triazolo[4,5-d] 0.65 Moderate (shared core)
Target vs. MK85 0.28 Low (divergent cores)

Cross-Reactivity and Assay Performance

Immunoassays for structurally similar compounds () reveal that cross-reactivity depends on assay format. For instance, competitive immunoassays might misidentify the target compound as a triazolopyrimidine analogue if antibodies recognize the shared core. However, the bromofuran group could reduce cross-reactivity compared to non-halogenated derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.